5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a piperidinylmethyl group, and a thiazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of thiourea with chloroacetic acid to form the thiazolidine-2,4-dione ring.
Introduction of the Piperidinylmethyl Group: The thiazolidine-2,4-dione core is then reacted with piperidine and formaldehyde to introduce the piperidinylmethyl group.
Addition of the Bromobenzylidene Group: Finally, the compound is reacted with 3-bromobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or modulate receptor activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
5-(3-Methylbenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
5-(3-Nitrobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromobenzylidene group in 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H17BrN2O2S |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H17BrN2O2S/c17-13-6-4-5-12(9-13)10-14-15(20)19(16(21)22-14)11-18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8,11H2/b14-10- |
InChI Key |
LMZWOFXLNSVSBG-UVTDQMKNSA-N |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=O |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.